Home > Products > Screening Compounds P50502 > 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine
5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine - 1356542-41-0

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Catalog Number: EVT-2540648
CAS Number: 1356542-41-0
Molecular Formula: C7H6FNO
Molecular Weight: 139.129
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is classified as a heterocyclic compound, specifically a fluorinated pyridine derivative. It is recognized for its role in medicinal chemistry, particularly as a building block in the synthesis of more complex molecules and as a potential therapeutic agent targeting nicotinic receptors.

Synthesis Analysis

The synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common approach includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles using sodium borohydride. This process entails the opening of the pyrrole ring followed by the formation of both furan and pyridine rings through tandem closure reactions.

Reaction Conditions

  • Reagents: Sodium borohydride is primarily used as a reducing agent.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to facilitate the cyclization processes.
  • Solvent: Organic solvents such as ethanol or methanol may be employed to dissolve reactants and facilitate the reaction.

In industrial settings, optimized methods may utilize continuous flow reactors to enhance yield and efficiency while ensuring consistent quality .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine features:

  • A furan ring fused with a pyridine ring, creating a bicyclic system.
  • A fluorine atom located at the 5-position of the pyridine ring.

Structural Data

  • Molecular Formula: C8H7FN
  • Molecular Weight: 150.15 g/mol
  • Melting Point: Specific melting point data may vary but is generally reported in literature as being within a certain range depending on purity.

The compound's structure can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm its configuration and purity.

Chemical Reactions Analysis

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions:

  1. Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the molecule using nucleophiles like halides or alkoxides.

Major Products Formed

The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs which can be further utilized in various applications .

Mechanism of Action

The primary mechanism of action for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets:

  • It acts as an agonist for nicotinic receptors, influencing neurotransmission pathways.

Target Pathways

The compound primarily targets the Interleukin-1 receptor-associated kinase 4 (IRAK4) pathway. Its action may modulate biochemical pathways involving NF-kB and MAPK signals, which are crucial in immune responses.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion are essential for understanding its therapeutic potential. These properties can be influenced by its physical characteristics including solubility and stability under physiological conditions .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine include:

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data

Further characterization can be performed through spectroscopic methods (NMR, IR) to determine functional groups and confirm structural integrity.

Applications

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine has several notable applications:

  • Medicinal Chemistry: It is being explored for its potential use in treating neurological disorders such as Alzheimer's disease due to its interaction with nicotinic receptors.
  • Biological Research: Serves as a synthetic agonist aiding in studies related to receptor-ligand interactions.
  • Material Science: Its unique properties make it valuable in developing new materials and industrial processes such as advanced polymers and coatings with enhanced characteristics .
Introduction to Furopyridine-Based Heterocyclic Systems

Historical Evolution of Furopyridine Derivatives in Medicinal Chemistry

Furopyridine derivatives represent a significant class of fused heterocyclic compounds whose medicinal exploration began in earnest during the mid-20th century. Early research focused on simple, non-fluorinated scaffolds derived from natural product analogs, such as benzofuran and indole isosteres. The foundational work on furopyridines dates to studies in the 1950s–1970s, which identified their potential as coronary vasodilators and diuretics. Notably, the antihypertensive drug cicletanine, bearing a tetrahydrofuro[3,4-b]pyridine core, emerged in the 1980s as one of the first therapeutically used furopyridine derivatives, highlighting the scaffold’s druggability [4].

The 1990s marked a pivotal shift with the incorporation of furopyridines into antiviral agents. L-754394, an HIV-1 protease inhibitor containing a furo[2,3-b]pyridine subunit, demonstrated nanomolar efficacy, underscoring the scaffold’s capacity to target essential viral enzymes. Concurrently, isolation of the furopyridine-based antibiotic fusapyrone from Fusarium semitectum revealed intrinsic antifungal properties, broadening interest in their antimicrobial applications [4] [5]. Post-2000, advances in synthetic methodologies (e.g., cross-coupling, cycloisomerization) enabled systematic structural diversification. This period saw furopyridines integrated into kinase inhibitors targeting CLKs, CDKs, and VEGFR2, reflecting their adaptability in oncology drug design [1] [4]. The strategic introduction of fluorine into these systems after 2010 further expanded their role in precision therapeutics, leveraging fluorine’s ability to modulate pharmacokinetics and target engagement.

Table 1: Historical Milestones in Furopyridine Development

Time PeriodKey AdvancementsTherapeutic Areas
1950s–1970sEarly synthesis of vasodilators and diureticsCardiovascular
1980sCicletanine approval for hypertensionAntihypertensive therapy
1990sL-754394 (HIV protease inhibitor); Fusapyrone isolationAntiviral/Antifungal
2000–2010Kinase inhibitors (e.g., CLK/DYRK inhibitors)Oncology, Neurodegeneration
2010–PresentFluorinated analogs for enhanced selectivity and ADME propertiesTargeted cancer therapy, Antibacterials

Structural and Functional Significance of Fluorinated Furopyridines in Drug Discovery

The incorporation of fluorine into furo[2,3-b]pyridine scaffolds confers distinct advantages in drug design, primarily through electronic and steric modifications. Fluorine’s high electronegativity (3.98 Pauling scale) polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength and improving interactions with target proteins. For example, fluorination at the C5 position of pyrrolo[2,3-b]pyridine boosts binding to kinases like BRAF by forming critical halogen bonds with backbone carbonyls [6] [7]. Additionally, fluorine’s small atomic radius (1.47 Å) allows seamless integration into bioactive molecules without significant steric perturbation, preserving core pharmacophore geometry.

Physicochemical enhancements are equally critical. Fluorine reduces basicity (e.g., pKa depression by 1–4 units) and increases metabolic stability by blocking cytochrome P450-mediated oxidation. In fluorinated piperidines, fluorine lowered hERG channel affinity, mitigating cardiac toxicity risks [3]. For 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine, partial saturation of the furan ring improves water solubility by reducing lipophilicity (cLogP decrease of ~0.5–1.0 versus unsaturated analogs), facilitating formulation. Fluorine’s impact on membrane permeability is evidenced by fluorinated furopyridines exhibiting 2–3-fold higher Caco-2 permeability in screening assays compared to non-fluorinated counterparts [3] [7]. These properties align with Lipinski’s and Veber’s rules, enhancing drug-likeness. Functionally, fluorinated derivatives show amplified bioactivity: fluorinated thieno[2,3-b]pyridines achieved IC₅₀ values of 0.18–9.24 μM against HUH-7 and MCF-7 cancer cells, attributed to fluorine-enhanced FAK inhibition [9].

Role of Ring Fusion and Substituent Effects on Bioactivity in Furo[2,3-b]pyridine Scaffolds

The fusion mode (e.g., [2,3-b] vs. [3,2-b]) critically dictates the spatial orientation and electronic profile of furopyridine scaffolds. In furo[2,3-b]pyridines, fusion at the pyridine C2–C3 bond positions the furan oxygen ortho to the pyridine nitrogen, creating a hydrogen-bond acceptor "hotspot." This arrangement facilitates bidentate interactions with targets like FAK kinase, where the oxygen coordinates key hinge-region residues (e.g., Cys502), while the pyridine nitrogen anchors Asp564 [9]. Conversely, [3,2-b] fusion (furan attached to pyridine C3–C4) shifts the oxygen meta to nitrogen, reducing synergistic polar interactions and diminishing potency against kinases by ~10-fold in comparative assays [1].

Substituent position profoundly influences bioactivity. Fluorine at C5 (adjacent to the bridgehead carbon) enhances electrophilicity, promoting covalent engagement with catalytic nucleophiles in enzymes. For instance, 5-fluoro derivatives inhibit SARS-CoV-2 3CLpro protease by forming a reversible covalent adduct with Cys145 [3]. In contrast, fluorine at C6 (e.g., 6-fluorofuro[2,3-b]pyridine) extends toward solvent-exposed regions, permitting bulky hydrophobic groups (e.g., pyrazine) that improve affinity for allosteric pockets. Molecular modeling confirms that 6-fluorothieno[2,3-b]pyridine derivatives achieve tighter FAK binding (ΔG = −9.8 kcal/mol) than furo analogs (ΔG = −8.2 kcal/mol) due to sulfur’s enhanced π-stacking with Phe428 [9].

Table 2: Effects of Fusion Mode and Substituents on Molecular Properties

Structural FeatureImpact on PropertiesBiological Consequence
[2,3-b] FusionOrtho O/N alignment; dipole moment ~4.2 DStrong hinge binding in kinases
[3,2-b] FusionMeta O/N alignment; dipole moment ~3.6 DReduced kinase potency
5-Fluoro SubstituentElectron-withdrawing; σₚ = +0.06Enhanced electrophilicity for enzyme inhibition
6-Pyrazine + FluorineHydrophobic extension; π-stacking capabilityImproved FAK inhibition (IC₅₀ < 0.5 μM)
Dihydrofuran SaturationReduced planarity; cLogP decrease of 0.7Higher solubility; lower cytotoxicity

Saturation of the furan ring to form 2,3-dihydrofuro[2,3-b]pyridine reduces ring planarity, diminishing intercalation-related DNA toxicity. This modification also increases sp³ character, improving solubility and bioavailability. For 5-fluoro-2,3-dihydro analogs, the saturated ring mitigates metabolic oxidation at the 2,3-bond, extending half-life in hepatic microsomes by 2.5-fold versus unsaturated versions [4] [9]. Combined with strategic fluorination, these features position 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine as a versatile scaffold for next-generation inhibitors with optimized safety and efficacy.

Properties

CAS Number

1356542-41-0

Product Name

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

IUPAC Name

5-fluoro-2,3-dihydrofuro[2,3-b]pyridine

Molecular Formula

C7H6FNO

Molecular Weight

139.129

InChI

InChI=1S/C7H6FNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2

InChI Key

OMJWYWHQUXAICD-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=N2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.